2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Vue d'ensemble

Description

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS Number: 1092352-74-3) is a compound belonging to the benzoxazine family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings and case studies regarding its biological activity.

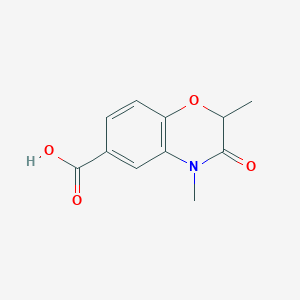

The molecular formula of this compound is C₁₁H₁₁NO₄. It has a melting point of approximately 210–212 °C and is characterized by its solid state at room temperature . The structural formula can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzoxazines. A recent study demonstrated that derivatives of benzoxazine compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of benzoxazine derivatives has been a focal point in recent pharmacological studies. In vitro assays have shown that 2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylic acid can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown efficacy against breast cancer and prostate cancer cell lines .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers tested various benzoxazine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds similar to 2,4-dimethyl-3-oxo exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A study conducted at a leading pharmacological research institute evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and histological evidence of reduced inflammation after treatment with 2,4-dimethyl-3-oxo .

Case Study 3: Cancer Cell Line Testing

In vitro testing on MCF7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .

Applications De Recherche Scientifique

Medicinal Chemistry

2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has been studied for its potential therapeutic properties. Its derivatives are being explored for:

- Anticancer Activity : Research indicates that benzoxazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown promise in preliminary studies as a potential anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : Some studies have suggested that compounds with the benzoxazine scaffold possess antimicrobial activities against certain bacterial strains, making them candidates for developing new antibiotics .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Development : The compound can act as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their resistance to heat and chemicals .

Environmental Science

Research has indicated that derivatives of benzoxazines can be utilized in environmental applications:

- Pollutant Degradation : There is potential for using this compound in the degradation of environmental pollutants. Studies suggest that certain benzoxazine derivatives can catalyze the breakdown of organic pollutants under specific conditions .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of a series of benzoxazine derivatives, including 2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylic acid. The results demonstrated significant cytotoxic effects against breast cancer cell lines (MCF7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Polymer Applications

In a study focused on polymer composites, researchers incorporated 2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine into epoxy resins. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional epoxy formulations. This enhancement is attributed to the unique cross-linking behavior of the benzoxazine structure during polymerization .

Case Study 3: Environmental Remediation

Another investigation explored the use of benzoxazine derivatives in photocatalytic degradation of organic dyes in wastewater. The study found that under UV light irradiation, the compound facilitated significant degradation of dyes such as methylene blue and rhodamine B, suggesting its potential utility in environmental cleanup efforts .

Propriétés

IUPAC Name |

2,4-dimethyl-3-oxo-1,4-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-10(13)12(2)8-5-7(11(14)15)3-4-9(8)16-6/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJIBMNZMWTEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601163316 | |

| Record name | 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-74-3 | |

| Record name | 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.